Cas no 926260-33-5 (BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO)
BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO Chemical and Physical Properties
Names and Identifiers
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- BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO
- 2-[2-(dimethylamino)ethoxy]-4-fluoroaniline
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- Inchi: 1S/C10H15FN2O/c1-13(2)5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,5-6,12H2,1-2H3
- InChI Key: ODWMVDKGRYJQBS-UHFFFAOYSA-N
- SMILES: C1(OCCN(C)C)C(N)=CC=C(F)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658256-5g |
2-(2-(Dimethylamino)ethoxy)-4-fluoroaniline |
926260-33-5 | 98% | 5g |
¥29937.00 | 2024-04-25 |
BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO
Introduction to BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO (CAS No. 926260-33-5)
BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO, identified by its CAS number 926260-33-5, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a promising candidate for further exploration in drug discovery and development. The presence of both a fluorine substituent and a dimethylamino ethoxy side chain imparts distinct electronic and steric properties, which can influence its biological activity and potential therapeutic applications.
The chemical structure of BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO can be described as an aromatic ring substituted with an amine group at the 2-position, a fluorine atom at the 4-position, and an ethoxy side chain linked to the nitrogen atom of the amine group through a dimethylamino moiety. This intricate arrangement of functional groups suggests that the compound may interact with biological targets in multiple ways, potentially leading to broad-spectrum activity. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity in many pharmacologically active molecules.
In recent years, there has been growing interest in fluorinated aromatic amines due to their reported efficacy in various therapeutic areas. Studies have shown that such compounds can exhibit potent activity against a range of biological targets, including enzymes and receptors involved in disease pathways. For instance, fluorinated amine derivatives have been explored as inhibitors of kinases, which are key players in cancer signaling pathways. The dimethylamino ethoxy side chain in BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO may also contribute to its ability to modulate protein-protein interactions, further expanding its potential applications.
One of the most compelling aspects of BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO is its potential as a scaffold for designing novel therapeutic agents. The combination of electronic and steric effects provided by its structural features allows for fine-tuning of biological activity through structural modifications. Researchers have employed computational methods to predict the binding modes of this compound with various biological targets, providing insights into its mechanism of action. These studies suggest that BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO may interact with proteins in a way that disrupts disease-causing pathways while minimizing off-target effects.
The synthesis of BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO presents an interesting challenge due to the complexity of its structure. However, advances in synthetic chemistry have made it possible to construct this molecule with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been employed to introduce the fluorine atom and the ethoxy side chain efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also pave the way for large-scale production if needed.
From a medicinal chemistry perspective, BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO represents an exciting opportunity for drug development. Its unique structural features make it well-suited for targeting multiple disease pathways simultaneously. For example, preliminary studies have indicated that this compound may have anti-inflammatory properties by inhibiting key enzymes involved in inflammatory responses. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.
The pharmacokinetic properties of BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO are also worth examining. Fluorinated compounds are often known for their improved pharmacokinetic profiles due to enhanced lipophilicity and metabolic stability. This could translate into longer half-lives and more consistent therapeutic effects when administered orally or via other routes. However, further studies are needed to fully characterize these properties and optimize dosing regimens.
In conclusion,BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO (CAS No. 926260-33-5) is a structurally complex and biologically intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a valuable scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule,BENZENAMINE,2-[2-(DIMETHYLAMINO)ETHOXY]-4-FLUORO is likely to play an important role in advancing drug discovery efforts across multiple therapeutic areas.
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